

A Researcher's Guide to Cross-Referencing Spectral Data of 2,2-Dibromopropane

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Compound of Interest

Compound Name: 2,2-Dibromopropane

Cat. No.: B1583031

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for **2,2-dibromopropane** from various established databases, alongside standardized experimental protocols for data acquisition. This will aid in the verification of experimental results and ensure the reliability of compound identification.

Comparison of Spectral Data for 2,2-Dibromopropane

The following tables summarize the key spectral data for **2,2-dibromopropane** as found in prominent public databases. This allows for a quick and objective comparison of reported values.

Table 1: ¹H NMR Spectral Data

Database/Source	Solvent	Chemical Shift (δ) ppm	Multiplicity
PubChem (Sigma-Aldrich)	CDCl ₃	2.22	s
ChemicalBook	Not specified	Not specified	Not specified
SDBS	CDCl ₃	2.223	s

Table 2: ¹³C NMR Spectral Data

Database/Source	Solvent	Chemical Shift (δ) ppm
PubChem (Wiley-VCH)	CDCl ₃	33.7, 47.9
ChemicalBook	Not specified	Not specified
SDBS	CDCl ₃	33.7, 47.9

Table 3: IR Spectral Data (Key Peaks)

Database/Source	Technique	Wavenumber (cm ⁻¹)	Assignment
PubChem (Bio-Rad)	ATR-Neat	2980, 2920, 1380, 1150, 690	C-H stretch, C-H bend, C-Br stretch
NIST Chemistry WebBook	Not specified	Not specified	Not specified
SDBS	Liquid Film	2988, 2932, 1383, 1153, 694	C-H stretch, C-H bend, C-Br stretch

Table 4: Mass Spectrometry Data (Key Fragments)

Database/Source	Ionization Method	m/z	Relative Intensity
NIST Chemistry WebBook	Electron Ionization	121, 123, 41	100, 98, 80
ChemicalBook	Not specified	Not specified	Not specified
SDBS	Electron Ionization	121, 123, 41	100, 98, 80

Experimental Protocols

To ensure reproducibility and consistency, the following detailed methodologies are recommended for acquiring spectral data for **2,2-dibromopropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2-dibromopropane** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 5 seconds.
 - Pulse Width: 30-45 degrees.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher ^{13}C frequency NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Parameters:
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-IR:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Sample Preparation: Apply a small drop of neat **2,2-dibromopropane** directly onto the ATR crystal.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Liquid Film IR:
 - Instrument: FTIR spectrometer.
 - Sample Preparation: Place a drop of neat **2,2-dibromopropane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.

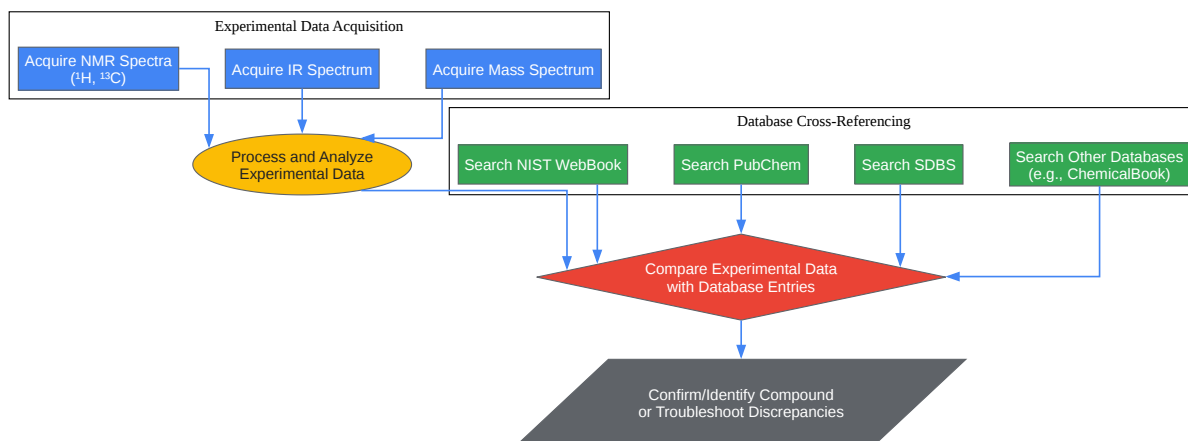
Mass Spectrometry (MS)

- Electron Ionization (EI)-MS:
 - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
 - Sample Introduction: Inject a dilute solution of **2,2-dibromopropane** (e.g., 1 mg/mL in dichloromethane) into the GC.
 - GC Conditions:

- Column: Standard non-polar column (e.g., DB-5ms).
- Injector Temperature: 250°C.
- Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 35-300.
 - Scan Speed: 1000 amu/s.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing experimentally acquired spectral data with database entries.



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Caption: Workflow for spectral data acquisition and cross-referencing.

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